![molecular formula C12H15F9N2O6S3 B069901 1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide CAS No. 169051-77-8](/img/structure/B69901.png)
1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide
Overview
Description
“1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide” is a fluorinated, hydrophobic ionic liquid . It has the empirical formula C12H15F9N2O6S3 and a molecular weight of 550.44 . The compound is also known by the synonym DMPIMe .
Molecular Structure Analysis
The molecular structure of “1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide” consists of a 1,2-dimethyl-3-propylimidazolium cation and a tris(trifluoromethylsulfonyl)methide anion . The InChI string representation of the molecule is InChI=1S/C8H15N2.C4F9O6S3/c1-4-5-10-7-6-9(3)8(10)2;5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13/h6-7H,4-5H2,1-3H3;/q+1;-1
.
Physical And Chemical Properties Analysis
Scientific Research Applications
Electrolytes in Energy Storage Devices
DMPIMe is used as an electrolyte in various energy storage devices due to its excellent thermal stability and ionic conductivity. Its application in lithium-ion batteries is particularly notable, where it helps in enhancing the performance and life cycle of the batteries .
Green Solvents for Chemical Reactions
As a hydrophobic ionic liquid, DMPIMe serves as a green solvent for chemical reactions. It provides a non-volatile and thermally stable medium that can replace traditional organic solvents, reducing environmental impact .
Carbon Capture
The compound’s ability to absorb carbon dioxide makes it valuable in carbon capture technologies. It can be used to develop absorbents that capture CO2 from industrial emissions, thereby mitigating greenhouse gas effects .
Pharmaceutical Synthesis
In pharmaceutical synthesis, DMPIMe is utilized for its solvent properties, which can facilitate the synthesis of complex molecules. Its stability and non-reactivity make it suitable for use in various pharmaceutical processes .
Nanoparticle Synthesis
DMPIMe is instrumental in the synthesis of nanoparticles. It acts as a stabilizing agent that controls the size and distribution of nanoparticles, which are critical in fields like drug delivery and electronics .
Organic Solar Cells
The use of DMPIMe in organic solar cells as an ionic liquid electrolyte has been explored. It can improve the efficiency and durability of solar cells by providing a stable medium for electron transport .
Future Directions
properties
IUPAC Name |
bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane;1,2-dimethyl-3-propylimidazol-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.C4F9O6S3/c1-4-5-10-7-6-9(3)8(10)2;5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13/h6-7H,4-5H2,1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWJQOLQUXTUGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C[N+](=C1C)C.[C-](S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F9N2O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584950 | |
Record name | 2,3-Dimethyl-1-propyl-1H-imidazol-3-ium tris(trifluoromethanesulfonyl)methanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide | |
CAS RN |
169051-77-8 | |
Record name | 1H-Imidazolium, 1,2-dimethyl-3-propyl-, salt with tris[(trifluoromethyl)sulfonyl]methane (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169051-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethyl-1-propyl-1H-imidazol-3-ium tris(trifluoromethanesulfonyl)methanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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